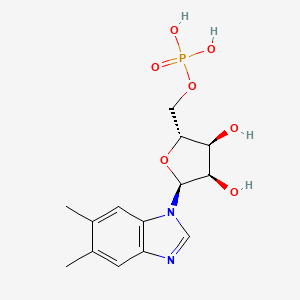

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

Description

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (hereafter referred to as PR-dMBzIm) is a critical intermediate in the biosynthesis of cobalamin (vitamin B12). It serves as the precursor to α-ribazole, the nucleotide loop component of cobalamin, and is synthesized via the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT) . Structurally, PR-dMBzIm consists of a 5,6-dimethylbenzimidazole (dMBzIm) moiety linked to a 5-phosphoribosyl group at the N1 position. The dimethyl substituents at the 5- and 6-positions of the benzimidazole ring are essential for substrate recognition by CobT and subsequent integration into cobalamin’s functional architecture . This compound is also a metabolite in riboflavin (vitamin B2) catabolism, where riboflavin undergoes non-enzymatic transformation to dMBzIm before phosphorylation .

Properties

CAS No. |

975-91-7 |

|---|---|

Molecular Formula |

C14H19N2O7P |

Molecular Weight |

358.28 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |

InChI Key |

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Other CAS No. |

975-91-7 |

physical_description |

Solid |

Synonyms |

alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |

Origin of Product |

United States |

Preparation Methods

Substrate-Specific Catalysis by CobT

The Salmonella typhimurium CobT enzyme (nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, EC 2.4.2.21) catalyzes the transfer of a 5-phosphoribosyl group from nicotinate mononucleotide (NaMN) to 5,6-dimethylbenzimidazole (DMB). Key parameters include:

| Parameter | Value |

|---|---|

| Optimal Temperature | 45°C |

| Optimal pH | 10.0 |

| K<sub>m</sub> (NaMN) | 680 µM |

| K<sub>m</sub> (DMB) | <10 µM |

| Reaction Yield | >95% (purified product) |

-

Purify CobT via overexpression in E. coli and ion-exchange chromatography.

-

Incubate 5 mM NaMN and 5 mM DMB with 0.5 mg/mL CobT in Tris-HCl buffer (pH 10.0) at 45°C for 2 hours.

-

Terminate the reaction with 0.1% trifluoroacetic acid and purify the product via reverse-phase HPLC.

NAD<sup>+</sup>-Dependent ADPribosylation

CobT also utilizes NAD<sup>+</sup> to form α-5,6-dimethylbenzimidazole adenine dinucleotide (α-DAD), which is hydrolyzed by dinucleotide pyrophosphatases into α-ribazole-5′-phosphate and AMP.

| Parameter | Value |

|---|---|

| K<sub>m</sub> (NAD<sup>+</sup>) | 9 mM |

| Reaction Efficiency | 30–40% (lower than NaMN route) |

Limitations : Low intracellular NaMN concentrations in S. typhimurium make NAD<sup>+</sup> a physiologically relevant substrate despite higher K<sub>m</sub>.

Microbial Fermentation Using Propionibacterium

Anaerobic Biosynthesis (Patent AT215077B)

Propionibacterium shermanii converts purine-based cobalamins into 5,6-dimethylbenzimidazole cobalamin via base replacement.

Steps :

-

Inoculate P. shermanii in a medium containing glucose, amino acids, and phosphate salts.

-

Add 200 mg of 5,6-dimethylbenzimidazole and unpurified cobalamin precursors (e.g., Factor III) after 48 hours.

-

Ferment anaerobically at 28–30°C for 6 days, maintaining pH 6.6 with sodium carbonate.

-

Extract bacterial mass, treat with activated carbon, and elute with isopropanol/water/benzene (70:25:5).

Yield : 41 mg crystallized vitamin B12 per 250 g bacterial mass.

Streptomyces Aerobic Conversion

Streptomyces species (e.g., ATCC 11072) perform aerobic conversion:

-

Incubate mycelium with Factor III and DMB at 28°C for 5 days.

-

Hydrolyze with cyanide, filter, and adsorb on activated carbon.

-

Elute with phenol to isolate α-ribazole-5′-phosphate.

Efficiency : 33% conversion to target product.

Chemical Synthesis Routes

Silver Salt Glycosylation (Patent US2662883A)

This method synthesizes N-glycosides via acylated halosugars.

Procedure :

-

Suspend silver salt of DMB in benzene or toluene.

-

React with 1-bromo-2,3,4-triacetyl-L-arabinose at 110°C for 2 hours.

-

Deacetylate the product (e.g., 2-bromo-5,6-dichloro-1-β-D-ribopyranosylbenzimidazole) via hydrolysis.

Nitration-Cyclization Pathway

A multistep route from 3,4-dimethylaniline:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> at 30–45°C | 2-nitro-4,5-dimethylaniline |

| Reduction | H<sub>2</sub>/Pd-C | 4,5-dimethyl-1,2-diamine |

| Cyclization | Formic acid, reflux | 5,6-dimethylbenzimidazole |

| Phosphoribosylation | Phosphoribosyl pyrophosphate | Target compound |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic (CobT) | High specificity, mild conditions | Requires purified enzyme |

| Microbial | Scalable, uses natural pathways | Long fermentation times |

| Chemical | No biological reagents needed | Low yields, toxic byproducts |

Emerging Approaches

Non-Enzymatic Riboflavin Conversion

Heating riboflavin under alkaline conditions generates DMB, albeit in low yields (3–5 mg).

Biocatalytic Cascades

Recent studies demonstrate the use of 5-methoxy-6-methylbenzimidazole as a precursor, enabling one-pot synthesis with glycosyltransferases (yields under optimization).

Chemical Reactions Analysis

Alpha-Ribazole-5’-Phosphate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the synthetic pathways leading to cobalamin. The major products formed from these reactions contribute to the assembly of the nucleotide loop in the vitamin B12 biosynthesis pathway.

Scientific Research Applications

Metabolic Role

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is categorized as a primary metabolite essential for various physiological processes. It is involved in the biosynthesis of coenzyme B12, which is crucial for cellular metabolism across different organisms, from bacteria to humans . Specifically, this compound acts as an intermediate in the synthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12 that plays a vital role in enzyme activity related to energy metabolism and DNA synthesis .

Table 1: Key Metabolic Functions

| Function | Description |

|---|---|

| Coenzyme B12 Biosynthesis | Intermediate in the formation of adenosylcobalamin |

| Essential Metabolite | Involved in growth and reproduction across species |

| Biomarker Potential | Detected in various food sources, indicating dietary intake |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole. For instance, compounds derived from benzimidazole structures have shown significant activity against various bacterial strains and fungi. The antimicrobial efficacy of synthesized derivatives has been evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial effects of synthesized 2-mercaptobenzimidazole derivatives, several compounds demonstrated remarkable activity against a range of pathogens. The most potent derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains . This suggests that modifications to the benzimidazole structure can enhance its antibacterial properties.

Drug Development Insights

The benzimidazole scaffold has been extensively studied for its pharmacological activities, making it a promising candidate for drug development. N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole and its derivatives have been investigated for their potential as anticancer agents due to their structural similarity to purine nucleotides .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

Future Directions and Research Opportunities

The ongoing research into N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole suggests several avenues for future exploration:

- Enhanced Antimicrobial Agents : Investigating structural modifications to improve efficacy against resistant bacterial strains.

- Cancer Therapeutics : Further studies on the anticancer potential of this compound and its derivatives could lead to novel treatment options.

- Metabolic Pathway Elucidation : Understanding the full metabolic pathways involving this compound can reveal additional physiological roles and therapeutic targets.

Mechanism of Action

The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.

Comparison with Similar Compounds

Comparison with Structural Analogs

Solvation and Crystallization Behavior

PR-dMBzIm and its precursor dMBzIm exhibit distinct solvent interactions under varying pressures (Table 2):

- Key Findings: High-pressure conditions (>0.6 GPa) induce solvation of dMBzIm with methanol or ethanol, replacing NH⋯N bonds with NH⋯OH⋯N interactions . The hemihydrate (dMBzIm·1/2H2O) has a smaller ΔVs than methanol/ethanol solvates, explaining its stability at ambient pressure .

Enzyme Substrate Specificity

CobT’s catalytic flexibility and substrate preferences are critical for cobalamin diversity (Table 3):

- Key Findings: CobT’s low Km for dMBzIm (vs. 680 μM for nicotinate mononucleotide) ensures efficient PR-dMBzIm synthesis . Alternative substrates like adenine yield ribotides with reduced compatibility in cobalamin-dependent enzymes (e.g., methionine synthase) .

Biological Activity

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (often abbreviated as alpha-ribazole-5'-phosphate) is a critical metabolite involved in various biological processes. This compound is a derivative of benzimidazole and plays a significant role in the biosynthesis of cobalamin (vitamin B12) and its analogs. Understanding its biological activity is essential for insights into its metabolic pathways and potential applications in biotechnology and medicine.

Chemical Structure and Properties

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. Its structure consists of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon. The compound's molecular weight is approximately 366.31 Da.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₄O₅P |

| Molecular Weight | 366.31 g/mol |

| Solubility | Soluble in water |

| Biological Role | Cobalamin biosynthesis |

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is synthesized via the action of the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT). This enzyme catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NAMN) to 5,6-dimethylbenzimidazole (DMB), forming alpha-ribazole-5'-phosphate. This reaction is vital for the production of cobalamin, which is crucial for DNA synthesis and cellular metabolism in many organisms, including bacteria and mammals .

Enzymatic Activity

The enzymatic activity of CobT has been characterized through various studies:

- Enzyme Structure : X-ray crystallography has revealed the three-dimensional structure of CobT, providing insights into its active site and substrate binding. The binding site for DMB suggests that specific amino acids, such as Glu317, act as catalytic bases during the reaction .

- Substrate Specificity : CobT can utilize different nucleotide bases to produce various lower ligands for cobamide, demonstrating its versatility in enzymatic reactions .

- Biological Importance : The presence of N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole in various organisms indicates its fundamental role in metabolism. It has been detected in food sources such as poultry and pigs, suggesting its potential as a biomarker for dietary intake .

Case Studies

Several studies have highlighted the significance of N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole in biological systems:

- Salmonella typhimurium : Research demonstrated that CobT from this bacterium plays a central role in synthesizing alpha-ribazole from NAMN and DMB, illustrating the compound's importance in microbial metabolism .

- Escherichia coli : Studies on E. coli have shown that the gene encoding CobT can partially complement disruptions in other metabolic pathways, emphasizing its role in maintaining cellular function under varying conditions .

Implications for Biotechnology

The understanding of N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole's biological activity opens avenues for biotechnological applications:

- Cobalamin Production : By manipulating metabolic pathways involving this compound, it may be possible to enhance cobalamin production in microbial systems for nutritional supplements or therapeutic uses.

- Biomarker Development : Its detection in food sources could lead to developments in dietary assessments and nutrition science.

Q & A

Q. What enzymatic pathway synthesizes N1-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole in bacteria?

The CobT enzyme (nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase) catalyzes the transfer of the 5-phosphoribosyl group from nicotinate mononucleotide (NaMN) to 5,6-dimethylbenzimidazole (DMB), forming N1-PR-5,6-DMB. This reaction bypasses PRPP (phosphoribosyl pyrophosphate) and directly utilizes NaMN as the ribose phosphate donor . Methodology :

Q. How is 5,6-dimethylbenzimidazole (DMB) synthesized for cobalamin biosynthesis?

DMB can be chemically synthesized via nitration of 3,4-dimethylaniline, followed by acylation, hydrolysis, reduction, and cyclization, with nitration conditions (30–45°C, 1.6x molar nitrating agent) critical for maximizing yield (~50%) . Alternatively, nonenzymatic conversion of riboflavin under alkaline conditions produces DMB, albeit in low yields (~3–5 mg) . Methodology :

Q. What analytical techniques confirm the identity of N1-PR-5,6-DMB?

High-performance liquid chromatography (HPLC) coupled with FAB-MS is standard for structural confirmation. X-ray crystallography resolves stereochemistry, revealing α-configuration of the ribosyl-phosphate moiety . Methodology :

- Use reversed-phase HPLC with UV detection (λ = 254 nm) for purification .

- Validate mass-to-charge ratio (m/z = 351.1 for [M+H]<sup>+</sup>) via FAB-MS .

Advanced Research Questions

Q. How does CobT exhibit substrate promiscuity, and what structural features enable this?

CobT phosphoribosylates diverse bases (e.g., benzimidazole, adenine, guanine) due to flexible active-site residues (e.g., Tyr<sup>103</sup>, Asp<sup>138</sup>) that accommodate varied substrates. Structural studies (1.9 Å resolution) show minor conformational changes in the DMB-binding pocket when alternative substrates bind . Methodology :

Q. Why do cobT mutants in Salmonella only display phenotypes in cobB-deficient backgrounds?

CobB (a deacetylase) may compensate for CobT inactivity in certain genetic contexts. This redundancy complicates mutant phenotyping, necessitating careful control of genetic backgrounds . Methodology :

Q. How does evolutionary divergence in CobT homologs reflect niche-specific cobalamin biosynthesis?

Enteric (e.g., E. coli, Salmonella) and non-enteric (e.g., Bacillus subtilis, Nitrobacter) CobT homologs share ≤30% sequence identity, suggesting divergent evolution. Enteric CobT enzymes preferentially utilize DMB, while non-enteric variants may process phenolic ligands (e.g., p-cresol) . Methodology :

Q. What experimental challenges arise in studying high-pressure solvation of DMB?

DMB forms solvates (e.g., dMBzIm·MeOH) at >0.6 GPa, altering hydrogen bonding (NH⋯N → NH⋯OH⋯N). Pressure-induced phase transitions (e.g., monoclinic → triclinic) require diamond anvil cell (DAC) crystallization and high-resolution X-ray diffraction . Methodology :

- Recrystallize DMB in methanol/ethanol under DAC at 0.6–1.4 GPa .

- Resolve solvate structures using synchrotron radiation and SHELXL refinement .

Data Contradictions and Resolution

Q. Why do some studies report CobT’s strict DMB specificity, while others note broad substrate tolerance?

Early studies focused on DMB due to its role in vitamin B12, but structural work later revealed CobT’s inherent flexibility. Discrepancies arise from assay conditions (e.g., substrate concentration, pH) and genetic context (e.g., presence of CobB) . Resolution :

Q. How can nonenzymatic DMB synthesis (from riboflavin) coexist with enzymatic pathways?

Nonenzymatic routes may serve as evolutionary precursors or backup mechanisms. However, low yields (<1%) suggest enzymatic pathways (e.g., BluB-mediated FMNH2 cleavage) dominate in vivo . Resolution :

- Compare DMB levels in bluB mutants vs. wild-type strains under riboflavin-rich conditions .

Tables

| Key Enzymes in N1-PR-5,6-DMB Biosynthesis |

|---|

| CobT (EC 2.4.2.21) |

| BluB (EC 1.-.-.-) |

| Analytical Techniques |

|---|

| HPLC-FAB-MS |

| X-ray crystallography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.